molecular formula C7H9N3O3 B8535918 Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate CAS No. 259794-07-5

Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate

Cat. No.: B8535918
CAS No.: 259794-07-5
M. Wt: 183.16 g/mol
InChI Key: DCGJYRWQEDLITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-3-methoxy-2-pyrazinecarboxylate is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

259794-07-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 6-amino-3-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3,(H2,8,10)

InChI Key

DCGJYRWQEDLITI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen gas, 11.4 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate was dissolved in 227 mL of toluene, and 10.3 g of benzophenoneimine, 0.42 g of tris(dibenzylideneacetone)dipalladium, 0.86 g of (s)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 6.20 g of sodium tert-butoxide were successively added. The mixture thus obtained was stirred at 80° C. for one hour. After cooling the reaction mixture, it was filtered. The filtrate was purified by column chromatography [eluent: toluene:ethyl acetate=20:1]. The oily product thus obtained was dissolved in 140 mL of tetrahydrofuran, 7 mL of 2 mol/L hydrochloric acid was added, and the mixture thus obtained was stirred at room temperature for 15 minutes. A mixture of 200 mL of chloroform and 50 mL of water was added to the reaction mixture and then 1 mol/L sodium hydroxide was added to alkalinize the mixture, and the organic layer was separated. The organic layer thus obtained was washed with a saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography [eluent: toluene:ethyl acetate=1:1] to obtain 3.64 g of methyl 6-amino-3-methoxy-2-pyrazinecarboxylate as a yellow-colored oily product.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
227 mL
Type
solvent
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
catalyst
Reaction Step Three
Quantity
0.86 g
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

At room temperature and under a pressure of 1 atmosphere, hydrogen gas was introduced into a mixture of 24.3 g of methyl 3-methoxy-6-nitro-2-pyrazinecarboxylate, 480 mL of acetic acid and 1.2 g of lead-poisoned palladium-calcium carbonate until the mixture became showing no further absorption of hydrogen. After filtering off insoluble matter from the reaction mixture, the solvent was removed under reduced pressure, and the solid product thus obtained was washed with ethyl acetate and diethyl ether. Thus, 15.0 g of methyl 6-amino-3-metoxy-2-pyrazinecarboxylate was obtained as a solid product. Furthermore, the solvent was removed from the filtrate under reduced pressure to obtain a solid product, and the solid product was washed with ethyl acetate to obtain 2.3 g of methyl 6-amino-3-methoxy-2-pyrazinecarboxylate as a solid product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methoxy-6-nitro-2-pyrazinecarboxylate
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

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